Phenol, 3-isopropoxy-5-methyl-

CAS No.: 959112-22-2

Cat. No.: VC7927470

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959112-22-2 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 3-methyl-5-propan-2-yloxyphenol |

| Standard InChI | InChI=1S/C10H14O2/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7,11H,1-3H3 |

| Standard InChI Key | GDDUHIRACWGCID-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OC(C)C)O |

| Canonical SMILES | CC1=CC(=CC(=C1)OC(C)C)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

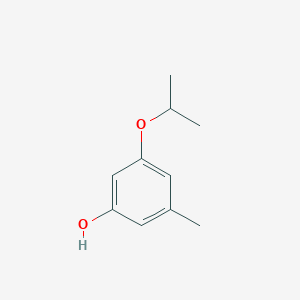

Phenol, 3-isopropoxy-5-methyl- (IUPAC name: 3-(propan-2-yloxy)-5-methylphenol), has the molecular formula CHO and a molecular weight of 166.22 g/mol. Its structure consists of a phenolic ring substituted with a methyl group at position 5 and an isopropoxy group (-O-CH(CH)) at position 3 (Figure 1). The compound is a positional isomer of thymol (5-methyl-2-isopropylphenol), a well-studied monoterpenoid phenol .

Table 1: Key Physicochemical Properties of Phenol, 3-Isopropoxy-5-Methyl-

The isopropoxy group introduces steric hindrance and electron-donating effects, influencing reactivity and intermolecular interactions. Computational studies on thymol using density functional theory (DFT) at the B3LYP/6-311G(d,p) level suggest that similar substituents significantly affect molecular geometry, dipole moments, and nonlinear optical properties . For instance, the isopropoxy group in 3-isopropoxy-5-methylphenol likely reduces symmetry, leading to anisotropic polarizability (Δα ≈ 50–60 ų) .

Synthesis and Manufacturing

Direct Synthesis Pathways

While no patented methods directly describe the synthesis of 3-isopropoxy-5-methylphenol, analogous processes for substituted phenols provide a framework. A key approach involves the Williamson ether synthesis, where a phenol reacts with an alkyl halide in the presence of a base. For example:

-

Reaction of 5-methylresorcinol with isopropyl bromide:

This method requires careful control of reaction conditions to favor mono-alkylation at the desired position .

-

Silica-Mediated Etherification:

A solvent-free method described in patent WO2016135616A1 for synthesizing 4-((2-isopropoxyethoxy)methyl)phenol involves activated silica (e.g., HSO-impregnated silica) as a catalyst . Adapting this protocol, 3-isopropoxy-5-methylphenol could be synthesized by reacting 3-hydroxy-5-methylphenol with isopropyl alcohol under acidic conditions.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Williamson Ether | 60–70 | Moderate | High | Moderate (waste KBr) |

| Silica-Mediated | 75–85 | High | Moderate | Low (solvent-free) |

Spectroscopic and Computational Analysis

Vibrational and Electronic Properties

DFT studies on thymol provide a basis for predicting the vibrational frequencies and electronic transitions of 3-isopropoxy-5-methylphenol. Key findings include:

-

Infrared (IR) Spectroscopy: Stretching vibrations for the phenolic O-H group are expected near 3200–3400 cm, while C-O-C asymmetric stretching of the isopropoxy group appears near 1100–1200 cm .

-

UV-Vis Absorption: TD-DFT calculations suggest a strong absorption band at 270–290 nm due to π→π* transitions in the aromatic ring, with minor n→π* transitions from the oxygen lone pairs .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Substituted phenols are critical intermediates in drug synthesis. For example, 3-isopropoxy-5-methylphenol could serve as a precursor for beta-blockers like bisoprolol, where ether-linked phenols are key structural motifs . Its methyl and isopropoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration.

Antioxidant and Antimicrobial Activity

Phenolic compounds exhibit radical-scavenging activity. Thymol, a structural analog, shows an IC of 12–15 μM in DPPH assays . The isopropoxy group in 3-isopropoxy-5-methylphenol may modulate this activity by altering electron donation capacity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume